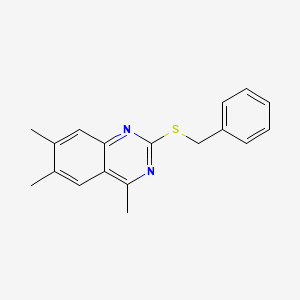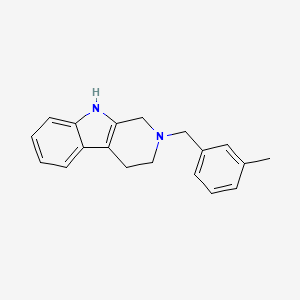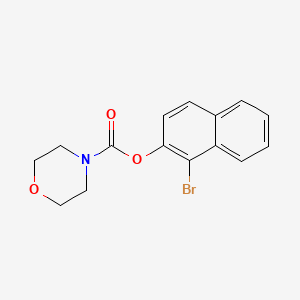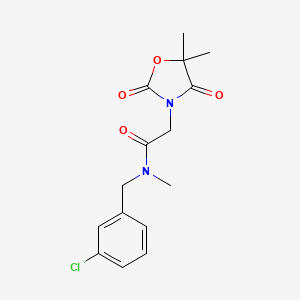![molecular formula C23H20N4O2 B5680172 4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B5680172.png)
4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its therapeutic potential as an anti-inflammatory agent. TAK-242 is a selective Toll-like receptor 4 (TLR4) inhibitor that has shown promising results in preclinical studies for the treatment of various inflammatory diseases.
Mechanism of Action
4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline selectively targets TLR4, a key receptor involved in the innate immune response to bacterial and viral pathogens. TLR4 activation leads to the production of pro-inflammatory cytokines and chemokines, which can exacerbate inflammation and tissue damage. This compound inhibits TLR4 signaling by binding to an intracellular domain of the receptor, thereby preventing the recruitment of downstream signaling molecules.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various preclinical models of inflammatory disease. In animal models of sepsis, this compound treatment reduced mortality, improved organ function, and decreased levels of pro-inflammatory cytokines. In models of acute lung injury, this compound reduced lung inflammation and improved respiratory function. In models of rheumatoid arthritis, this compound reduced joint inflammation and bone destruction.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline is its specificity for TLR4, which reduces the risk of off-target effects. This compound is also relatively easy to synthesize and has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is that it may not be effective in all types of inflammatory diseases, as TLR4 signaling is only one of many pathways involved in inflammation. In addition, this compound may have limited efficacy in chronic inflammatory diseases, as sustained TLR4 inhibition may lead to immunosuppression and increased risk of infection.
Future Directions
There are several potential future directions for research on 4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline. One area of interest is the development of this compound analogs with improved potency and selectivity for TLR4. Another area of interest is the investigation of this compound in combination with other anti-inflammatory agents, such as glucocorticoids or nonsteroidal anti-inflammatory drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, with a particular focus on acute inflammatory diseases such as sepsis and acute lung injury.
Synthesis Methods
The synthesis of 4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline involves the reaction of 4-(4-pyridyl)-2-quinolinamine with 3-methyl-5-isoxazolecarboxylic acid to form an intermediate compound, which is then reacted with 1-pyrrolidinecarbonyl chloride to yield this compound. The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to ensure high yield and purity of the final product.
Scientific Research Applications
4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including sepsis, acute lung injury, and rheumatoid arthritis. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
properties
IUPAC Name |
[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(2-pyridin-4-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-15-13-22(29-26-15)21-7-4-12-27(21)23(28)18-14-20(16-8-10-24-11-9-16)25-19-6-3-2-5-17(18)19/h2-3,5-6,8-11,13-14,21H,4,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWLQFGVMCNLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680107.png)

![N,1-diethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5680116.png)

![3-cyclopropyl-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B5680132.png)
![2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-ylmethyl]-6,8-dimethyl-4-quinolinol dihydrochloride](/img/structure/B5680153.png)

![1-methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5680165.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B5680186.png)


![2-(4-morpholinyl)-N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-2-(3-pyridinyl)acetamide](/img/structure/B5680204.png)